A Technical Guide to the Physicochemical Properties of 1-Boc-3-carboxymethylindole
A Technical Guide to the Physicochemical Properties of 1-Boc-3-carboxymethylindole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging a Knowledge Gap in Indole Chemistry
1-Boc-3-carboxymethylindole, also known as N-Boc-indole-3-acetic acid, is a protected derivative of the well-known phytohormone indole-3-acetic acid (IAA). The introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indole ring is a critical strategic maneuver in organic synthesis. This modification prevents unwanted side reactions at the indole nitrogen, thereby enabling selective functionalization of other parts of the molecule, particularly the carboxylic acid moiety. Despite its synthetic utility, a comprehensive, consolidated guide on the specific physicochemical properties of 1-Boc-3-carboxymethylindole is notably absent in readily accessible scientific literature.
This technical guide aims to fill this void by providing a detailed analysis of its core physicochemical properties. In the absence of extensive empirical data for the N-Boc protected form, we will leverage the well-documented properties of the parent compound, indole-3-acetic acid (IAA), as a foundational reference. By applying established principles of physical organic chemistry, we will project the anticipated impact of the N-Boc group on these characteristics. This document is designed to be a practical resource, furnishing researchers with not only synthesized data and theoretical insights but also with robust, field-proven experimental protocols for in-house validation.
I. Core Molecular and Physical Attributes
The primary identity of a compound is rooted in its fundamental molecular and physical characteristics. These parameters are the bedrock for all subsequent experimental work, from reaction stoichiometry to formulation development.
Structural and Molecular Identity
The addition of the Boc group significantly increases the molecular weight and alters the electronic landscape of the indole ring compared to IAA.
| Property | Indole-3-acetic acid (IAA) | 1-Boc-3-carboxymethylindole (Predicted) | Justification for Prediction |
| Molecular Formula | C₁₀H₉NO₂ | C₁₅H₁₇NO₄ | Addition of C₅H₈O₂ from the Boc group. |
| Molecular Weight | 175.18 g/mol [1] | 275.30 g/mol | Sum of IAA (175.18) and Boc group (C₅H₈O₂ ≈ 100.12). |
| CAS Number | 87-51-4[2][3] | Not readily available | Specific derivative may not be widely registered. |
| Appearance | Colorless to pale yellow or light pink crystalline solid[4][5] | Expected to be a white to off-white solid | The chromophore is largely unchanged; purification often yields colorless solids. |
Thermal Properties: The Impact of Intermolecular Forces
The melting point is a crucial indicator of molecular packing and the strength of intermolecular forces. The substitution of the N-H proton with a bulky, non-hydrogen bonding Boc group is expected to have a pronounced effect.
| Property | Indole-3-acetic acid (IAA) | 1-Boc-3-carboxymethylindole (Predicted) | Justification for Prediction |
| Melting Point | 165-170 °C[2][3] | Lower than IAA | The N-H of IAA participates in strong intermolecular hydrogen bonding, contributing to a high melting point. The bulky Boc group disrupts this H-bonding network, and despite the increased molecular weight, the melting point is expected to decrease. |
II. Solubility Profile and Acidity
The solubility and acidity (pKa) of a molecule are paramount in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility
The introduction of the lipophilic tert-butyl group is the dominant factor influencing the solubility profile.
| Solvent | Indole-3-acetic acid (IAA) Solubility | 1-Boc-3-carboxymethylindole (Predicted) Solubility | Rationale |
| Water | Insoluble/Slightly soluble (1.5 mg/mL)[1][3] | Decreased | The large, nonpolar tert-butyl group significantly increases the molecule's hydrophobicity. |
| Polar Organic Solvents (Ethanol, Methanol, DMSO) | Soluble (e.g., 50 mg/mL in ethanol)[2][3] | High | The molecule retains its polar carboxylic acid group and the overall structure is amenable to dissolution in polar organic solvents. |
| Nonpolar Organic Solvents (Chloroform, Ether) | Sparingly soluble in Chloroform; Soluble in Ether[3][5] | Increased | The lipophilic Boc group enhances solubility in less polar and nonpolar organic solvents. |
Acidity (pKa)
The pKa of the carboxylic acid is influenced by the electronic effects of the indole ring system.
| Property | Indole-3-acetic acid (IAA) | 1-Boc-3-carboxymethylindole (Predicted) | Rationale |
| pKa | ~4.75[6] | Slightly higher than IAA (less acidic) | The Boc group is electron-donating, which increases the electron density on the indole ring. This effect slightly destabilizes the conjugate base (carboxylate), making the carboxylic acid marginally weaker (higher pKa) compared to the unsubstituted N-H of IAA. |
III. Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. Below are the expected spectral characteristics based on the known spectra of IAA and the predictable influence of the Boc group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The most significant change will be the appearance of a large singlet at approximately 1.6 ppm, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector. The broad N-H proton signal present in IAA (around 10.9 ppm in DMSO-d₆) will be absent[1]. The aromatic protons on the indole ring will experience slight shifts due to the electronic changes from the N-substitution.
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¹³C NMR: Additional signals will be observed for the Boc group: a quaternary carbon around 80-85 ppm (C(CH₃)₃) and the methyl carbons around 28 ppm. The carbonyl of the Boc group will appear around 150 ppm. The indole ring carbons will also show minor shifts. For reference, the ¹³C NMR spectrum of IAA in DMSO-d₆ shows key peaks at approximately 31.8 ppm (-CH₂-), 108.5 ppm (C3), 124.8 ppm (C2), and 174.3 ppm (-COOH)[7].
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
| Functional Group | Indole-3-acetic acid (IAA) | 1-Boc-3-carboxymethylindole (Predicted) | Rationale |
| O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹ | Similar very broad band | Characteristic of hydrogen-bonded carboxylic acid dimers. |
| N-H Stretch | Sharp peak around 3400 cm⁻¹[8] | Absent | The N-H proton is replaced by the Boc group. |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹[8] | ~1700-1720 cm⁻¹ | Largely unaffected by N-substitution. |
| C=O Stretch (Boc Group) | Absent | Strong, sharp peak ~1750-1760 cm⁻¹ | A distinct feature confirming the presence of the Boc protecting group. |
Mass Spectrometry (MS)
The primary fragmentation pattern in mass spectrometry will be influenced by the labile Boc group.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 274.3. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 276.3. A common and often prominent fragment observed for Boc-protected compounds is the loss of the tert-butyl group ([M+H - 56]⁺) or the entire Boc group ([M+H - 100]⁺). The fragmentation of the parent IAA typically shows a major peak at m/z 130, corresponding to the quinolinium ion formed after decarboxylation[9].
IV. Stability and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Stability: Like its parent compound, 1-Boc-3-carboxymethylindole is expected to be sensitive to light[3]. The Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid) and high temperatures, which will lead to its removal. The compound is generally stable under basic conditions.
-
Storage: It is recommended to store the solid material at -20°C, protected from light and moisture, to ensure long-term stability[10].
V. Experimental Protocols and Workflows
To empower researchers to validate these predicted properties, the following section details standard, robust methodologies.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of 1-Boc-3-carboxymethylindole.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of 1-Boc-3-carboxymethylindole to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clear glass vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Causality: The 24-hour equilibration period is critical to ensure the measurement reflects true thermodynamic solubility rather than a kinetically trapped state. Centrifugation ensures that no solid particulates contribute to an artificially high concentration reading.
Protocol 2: pKa Determination via Potentiometric Titration
This protocol directly measures the change in pH upon addition of a titrant.
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-Boc-3-carboxymethylindole in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
-
Self-Validation: The accuracy of this method is contingent on the precise calibration of the pH meter and the accurate standardization of the titrant solution. These preliminary steps validate the entire measurement system.
Visualization of the N-Boc Protection Strategy
Caption: Logical flow of using N-Boc protection for selective synthesis.
Conclusion
While direct, published data on 1-Boc-3-carboxymethylindole is limited, a robust physicochemical profile can be reliably predicted by understanding the structure-property relationships inherent to the indole scaffold and the well-characterized influence of the N-Boc protecting group. This guide provides a comprehensive set of these predicted properties, grounded in the empirical data of indole-3-acetic acid. Furthermore, the inclusion of detailed experimental protocols offers a clear pathway for researchers to generate and validate these critical parameters in their own laboratories. This synthesized approach ensures that progress in the synthesis and application of this valuable intermediate is supported by sound scientific principles and practical, actionable methodologies.
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